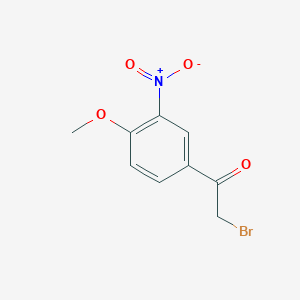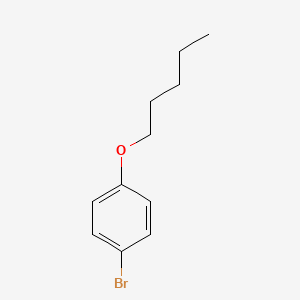![molecular formula C16H16BrNO3 B1277827 3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid CAS No. 299438-98-5](/img/structure/B1277827.png)
3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid
Übersicht
Beschreibung
Enantioselective Synthesis Analysis
The synthesis of 3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid and its derivatives has been explored through enantioselective methods. One such approach involves the electrophilic attack of synthetic equivalents of [H2NCH2]+ on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. This method allows for the introduction of various substituents at the C-2 position, including phenyl and benzyl groups. The use of tert-butyl bromoacetate as the electrophile followed by the Curtius reaction sequence, which includes reagents such as CF3CO2H and (PhO)2P(O)N3, enables the introduction of nitrogen. An alternative single-step method employs 1-[N-(benzyloxycarbonyl)aminomethyl]benzotriazole or benzyl N-(acetoxymethyl)carbamate to introduce a protected aminomethyl group .
Molecular Structure Analysis
The molecular structure of 3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid is characterized by the presence of an amino group attached to the third carbon of the propanoic acid chain. Additionally, the molecule features a benzyl ether substituent at the fourth position of the phenyl ring, which is further substituted with a bromine atom at the third position. This structure is a β-analogue of aromatic amino acids, where the amino group is located at the β-position relative to the carboxylic acid group .
Chemical Reactions Analysis
The synthesis of related compounds, such as 4-(3-Amino-2-carboxy phenyl) butanoic acid, involves a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening. These reactions are indicative of the types of chemical transformations that can be applied to the core structure of 3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid. The nitro reduction and carbonyl reduction steps are particularly relevant for introducing the amino functionality and modifying the carboxylic acid moiety, respectively .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid are not detailed in the provided papers, the properties can be inferred based on the functional groups present. The amino group contributes to the compound's basicity and ability to form hydrogen bonds, affecting its solubility in water and other polar solvents. The presence of the benzyl ether and bromophenyl groups adds to the molecule's overall hydrophobic character, which can influence its solubility profile and reactivity. The carboxylic acid group is acidic and can participate in the formation of salts and esters, which may alter the compound's physical state and solubility .
Wissenschaftliche Forschungsanwendungen
Synthesis and Materials Science
3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid is explored in various synthesis and materials science contexts. One study describes the use of phloretic acid, a phenolic compound related to 3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This novel approach paves the way towards a multitude of applications in materials science due to the large number of hydroxyl-bearing compounds involved (Trejo-Machin et al., 2017).
Pharmaceutical Chemistry
In pharmaceutical chemistry, derivatives of 3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid, such as 3-(aminothiocarbonylthio)propanoic acids, serve as intermediates in synthesizing biologically active compounds. These compounds have been synthesized using various methods, highlighting their importance in pharmaceutical research (Orlinskii, 1996).
Biochemistry and Molecular Biology
The compound and its analogs have been synthesized and evaluated for antioxidant and anti-inflammatory activities, showing potency comparable to ascorbic acid. This research underscores its potential applications in biochemistry and molecular biology (Sahoo et al., 2011).
Organic Chemistry
In organic chemistry, racemic 2-amino-3-(heteroaryl)propanoic acids, which include compounds structurally similar to 3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid, have been synthesized with a focus on their properties and potential applications. These syntheses highlight the versatility of such compounds in organic chemistry research (Kitagawa et al., 2004).
Polymer Science
In polymer science, the modification of polymers through condensation with various amines, including derivatives of 3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid, has been studied. These modifications lead to enhanced thermal stability and potential medical applications, demonstrating the compound's relevance in polymer research (Aly & El-Mohdy, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-amino-3-(3-bromo-4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-13-8-12(14(18)9-16(19)20)6-7-15(13)21-10-11-4-2-1-3-5-11/h1-8,14H,9-10,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUOXDNGWACRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CC(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208173 | |
| Record name | β-Amino-3-bromo-4-(phenylmethoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid | |
CAS RN |
299438-98-5 | |
| Record name | β-Amino-3-bromo-4-(phenylmethoxy)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299438-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Amino-3-bromo-4-(phenylmethoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)



